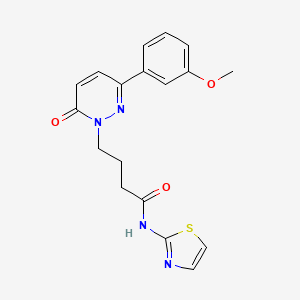
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. The compound is also known as THN201 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
A study has synthesized a series of derivatives bearing various moieties, including the methoxyphenyl group, which showed significant antioxidant activity, outperforming ascorbic acid in some cases. These compounds were tested against human glioblastoma and breast cancer cell lines, with certain derivatives exhibiting notable cytotoxicity, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Lipoxygenase Inhibition
Another research effort focused on synthesizing derivatives as lipoxygenase inhibitors, demonstrating moderate activities compared to the standard Baicalein. This indicates potential applications in treating conditions associated with lipoxygenase activity, such as inflammation (Aziz‐ur‐Rehman et al., 2016).
Antibacterial and Antitubercular Agents
Novel thiazoles derivatives containing the methoxy-napthyl moiety have shown excellent antibacterial activity and moderate antitubercular activities. This suggests their utility in developing new treatments against bacterial infections and tuberculosis (Prasad & Nayak, 2016).
Radioligand Imaging
A novel derivative was used in radioligand imaging of the AT1 angiotensin receptor, indicating potential applications in diagnostic imaging and research into cardiovascular diseases (Mathews et al., 2004).
Antimicrobial Evaluation
Some newly synthesized pyridine-based heterocycles have been evaluated for antimicrobial activity, showing moderate effectiveness. This highlights the compound's potential role in developing new antimicrobial agents (Darwish et al., 2010).
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSRVFDAZFBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

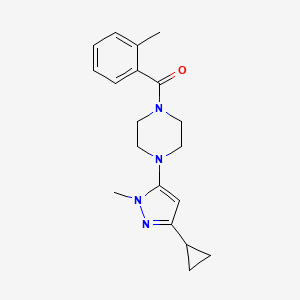
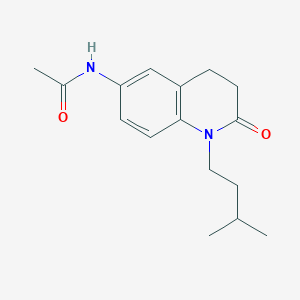

![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
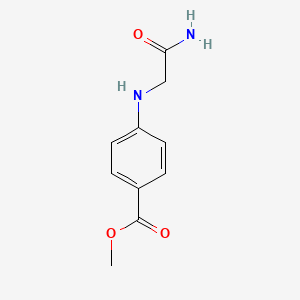
![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)


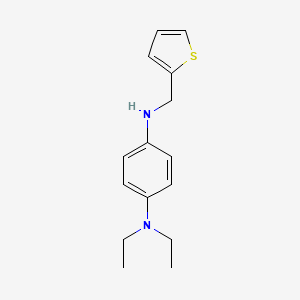
![Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2665629.png)
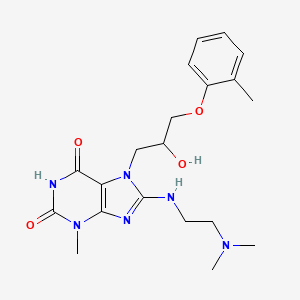
![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)